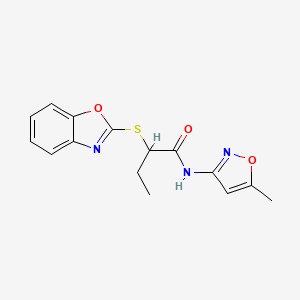![molecular formula C23H24N2O3 B3980722 2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3980722.png)
2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone
Descripción general
Descripción
2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone, commonly known as CHANAQ, is a synthetic compound that has gained significant attention in the field of cancer research. CHANAQ is a member of the naphthoquinone family, which is known for its anticancer properties. In
Mecanismo De Acción
The mechanism of action of CHANAQ involves the inhibition of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the detoxification of reactive oxygen species (ROS) and other toxic compounds. By inhibiting NQO1, CHANAQ increases the levels of ROS in cancer cells, leading to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
CHANAQ has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of ROS in cancer cells, leading to oxidative stress and apoptosis. CHANAQ has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation. Additionally, CHANAQ has been found to induce autophagy, a process by which cells degrade and recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CHANAQ is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of CHANAQ is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on CHANAQ. One area of interest is the development of new cancer therapies based on CHANAQ. Researchers are also investigating the use of CHANAQ in combination with other anticancer agents to enhance its effectiveness. Additionally, there is interest in exploring the potential of CHANAQ in other areas of medicine, such as neurodegenerative diseases and inflammation. Further research is needed to fully understand the potential of CHANAQ in these areas.
In conclusion, CHANAQ is a promising compound that has shown significant potential in the field of cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential in other areas of medicine.
Aplicaciones Científicas De Investigación
CHANAQ has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. CHANAQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-17-13-11-16(12-14-17)25-21-20(24-15-7-3-2-4-8-15)22(26)18-9-5-6-10-19(18)23(21)27/h5-6,9-15,24-25H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRZODJDAHDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



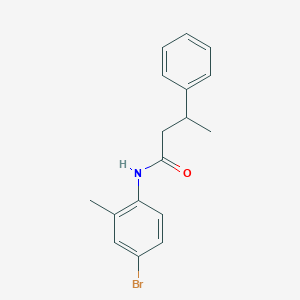
![(2-furylmethyl)[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B3980656.png)
![N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
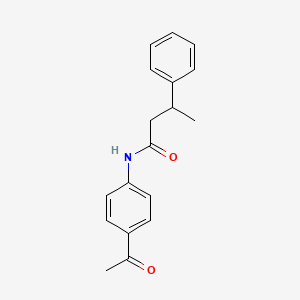
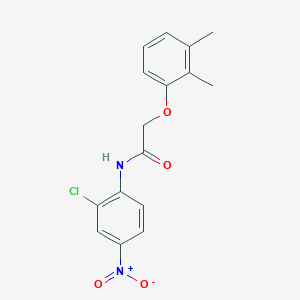
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)

![6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3980686.png)
![1-(4-fluorophenyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B3980687.png)
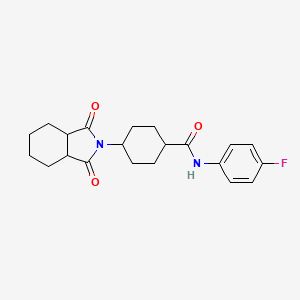
![methyl 3-({4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}amino)-4-methylbenzoate](/img/structure/B3980694.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980708.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)
